(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Procure the exact (1S) enantiomer with the difluoromethoxy (-OCF₂H) bioisostere—a critical chiral building block for enantioselective synthesis. This non-racemic indanol enables PDE4 inhibitor development and construction of chiral indenol scaffolds with up to 99% ee. Non-fluorinated analogs or racemic mixtures are not scientifically equivalent for reproducible SAR studies and asymmetric target engagement.

Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
Cat. No. B13611195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol
Molecular FormulaC10H10F2O2
Molecular Weight200.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C1O)C=C(C=C2)OC(F)F
InChIInChI=1S/C10H10F2O2/c11-10(12)14-7-3-1-6-2-4-9(13)8(6)5-7/h1,3,5,9-10,13H,2,4H2/t9-/m0/s1
InChIKeyIQMUSXBHYFARHR-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol: Chiral Indanol Core for Precision-Driven Drug Discovery and Chemical Biology


(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol (CAS: 1270293-84-9) is a chiral, non-racemic indanol building block featuring a difluoromethoxy (-OCF2H) substituent at the 6-position of the saturated indane core . This compound serves as a versatile intermediate for constructing bioactive molecules, particularly in medicinal chemistry, where fluorinated motifs are sought after for their unique ability to modulate lipophilicity, metabolic stability, and target binding [1]. Its defined (1S) stereochemistry makes it a critical component for asymmetric synthesis of complex drug candidates and chemical probes, as documented in patent literature describing its use in indene-based therapeutic compounds [2].

Why (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol Cannot Be Replaced by Simple Analogs: The Strategic Value of Chirality and Fluorination


Generic substitution of this specific enantiomer with its (1R)-enantiomer, a racemic mixture, or a non-fluorinated indanol is not scientifically equivalent. The (1S) absolute configuration is non-negotiable for target engagement in asymmetric biological environments, as chiral recognition by enzymes and receptors dictates downstream pharmacological effects [1]. Furthermore, the difluoromethoxy group is a strategic bioisostere that cannot be replicated by a simple methoxy (-OCH3) or a hydrogen atom. As demonstrated in PDE4D inhibitor development, replacing a methoxy group with a difluoromethoxy moiety significantly alters pharmacokinetic profiles and isoform selectivity without compromising potency, a result not achievable with the non-fluorinated precursor [2]. These structural nuances mandate the procurement of the exact (1S)-6-(difluoromethoxy) derivative to ensure reproducible outcomes in enantioselective synthesis and structure-activity relationship (SAR) studies.

Quantitative Differentiation Guide for (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol: A Comparative Analysis of Structural and Functional Advantages


Absolute Stereochemistry: Defined (1S) Configuration vs. Racemic Mixtures in Asymmetric Synthesis

The (1S)-enantiomer offers defined stereochemical input for asymmetric synthesis, whereas the use of a racemic mixture introduces unpredictable outcomes in chiral environments. Modern enantioselective synthesis of chiral tertiary indenols achieves up to 99% enantiomeric excess (ee) [1]. Using a racemate or the incorrect enantiomer compromises this stereochemical fidelity, leading to a 50% theoretical loss in desired product yield and potential for off-target effects in biological assays. The (1R)-enantiomer (CAS: 1270301-29-5) is a distinct chemical entity with potentially divergent biological activity, necessitating explicit specification of the (1S) form for reproducible results .

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Difluoromethoxy (-OCF2H) Substituent vs. Methoxy (-OCH3) in Modulating Pharmacokinetic Profile

The difluoromethoxy group is a recognized bioisostere for the methoxy group, offering distinct advantages in drug design. A direct head-to-head comparison in a series of PDE4D inhibitors revealed that replacing a 3-methoxy group with a 3-difluoromethoxy isostere resulted in a series of compounds that maintained good PDE4D3 inhibitory activity while demonstrating an improved pharmacokinetic profile compared to the non-fluorinated analogue [1]. Specifically, compound 3b, a fluorinated analogue, showed improved PK and did not affect locomotion in an open field test, unlike the non-fluorinated analogue 1b which showed a tendency to reduce distance traveled and prolong immobility, indicating superior in vivo tolerability [1].

Bioisosteres Pharmacokinetics PDE4D Inhibition

Chiral Indanol Core in Indene-Derived Therapeutics: A Defined Scaffold for Fibrotic Disease Targets

The indene core, particularly in its chiral dihydro form, is a privileged scaffold in drug discovery. Patent literature explicitly includes compounds of Formula (I) comprising indene structures for the treatment, prevention, or amelioration of fibrotic diseases [1]. This application is specific to the defined indene scaffold. Non-indene alternatives or simpler aromatic compounds lack the specific three-dimensional arrangement required for target engagement with proteins implicated in fibrosis. While quantitative target-specific data for (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol itself is not publicly disclosed in the patent, its explicit inclusion as a key intermediate in this therapeutic class demonstrates a high-value, application-specific differentiation from generic building blocks.

Fibrotic Diseases Drug Discovery Chiral Pool Synthesis

Optimal Research and Industrial Application Scenarios for (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol


Asymmetric Synthesis of Chiral Drug Candidates and Natural Product Analogs

Leveraging its defined (1S) stereocenter, this compound is ideally suited as a chiral building block for the enantioselective synthesis of complex drug molecules. It is particularly valuable in constructing chiral tertiary indenol scaffolds, a class of compounds with demonstrated importance in medicinal chemistry. Researchers can utilize this compound in asymmetric catalytic methodologies to achieve high enantioselectivity (up to 99% ee) [1], thereby avoiding the need for costly and low-yielding chiral resolution steps later in the synthetic route.

Design of PDE4D Inhibitors with Improved Pharmacokinetic and Tolerability Profiles

For medicinal chemistry programs focused on phosphodiesterase 4 (PDE4) targets, this compound provides a strategic starting point for incorporating a difluoromethoxy bioisostere. The established benefit of -OCF2H over -OCH3 in improving pharmacokinetic properties and reducing off-target behavioral effects in PDE4D inhibitors [2] makes (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol a valuable precursor for developing next-generation, safer PDE4 modulators.

Synthesis of Indene-Based Therapeutics for Fibrosis and Inflammation

Given the explicit protection of indene compounds for treating fibrotic diseases in recent patent literature [3], this chiral indanol serves as a direct intermediate for synthesizing novel therapeutic candidates. Researchers in the fields of pulmonary fibrosis, liver cirrhosis, or cardiac fibrosis can use this compound to explore structure-activity relationships around a patented indene core, accelerating the discovery of new treatments for these high-unmet-need conditions.

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